molecular formula C13H17NO2 B5119748 5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol

5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol

Cat. No. B5119748
M. Wt: 219.28 g/mol
InChI Key: LGBJDIDPIXMVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the isoxazolol family of compounds that have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol is not fully understood. However, it has been suggested that the compound may act by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been proposed that 5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol may exert its effects by interacting with ion channels and receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol can modulate the levels of neurotransmitters in the brain. It has been reported to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to play important roles in mood regulation. Additionally, 5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol has been shown to possess anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol in lab experiments is its wide range of biological activities. It has been shown to possess antidepressant, anxiolytic, and anticonvulsant effects, making it a useful compound for studying mood disorders and epilepsy. Additionally, 5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
One of the limitations of using 5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals in a consistent and reproducible manner.

Future Directions

There are several future directions for research on 5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol. One area of interest is the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that 5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol can inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Another area of interest is the compound's potential use in the treatment of mood disorders such as depression and anxiety. Studies have shown that 5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol possesses antidepressant and anxiolytic properties, making it a promising candidate for further investigation.
Conclusion:
In conclusion, 5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to possess a wide range of biological activities and has been investigated for its potential use in the treatment of neurodegenerative diseases and mood disorders. Further research is needed to fully understand the compound's mechanism of action and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol involves the reaction of tert-butyl hydroxylamine with benzaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with acetic anhydride to yield the final product. This method has been reported to yield high purity and yield of the compound.

Scientific Research Applications

5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol has been shown to possess a wide range of biological activities. It has been reported to exhibit antidepressant, anxiolytic, and anticonvulsant effects in animal models. It has also been shown to possess anti-inflammatory and analgesic properties. Additionally, 5-tert-butyl-3-phenyl-4,5-dihydro-5-isoxazolol has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

5-tert-butyl-3-phenyl-4H-1,2-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-12(2,3)13(15)9-11(14-16-13)10-7-5-4-6-8-10/h4-8,15H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBJDIDPIXMVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CC(=NO1)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-3-phenyl-4,5-dihydro-1,2-oxazol-5-ol

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